molecular formula C8H14N2O B1273599 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 132214-71-2

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1273599
CAS No.: 132214-71-2
M. Wt: 154.21 g/mol
InChI Key: VMHVYIKYDXQZGR-UHFFFAOYSA-N
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Description

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core This compound is notable for its unique structural properties, which include a tert-butyl group and a methyl group attached to the pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydropyrazolone derivatives.

Scientific Research Applications

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The tert-butyl and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: Another compound with a tert-butyl group, used primarily as a fuel additive.

    tert-Butyl alcohol: A simple tertiary alcohol with applications in organic synthesis.

    2,6-Di-tert-butyl-4-methylphenol: An antioxidant used in various industrial applications.

Uniqueness

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-tert-butyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVYIKYDXQZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384086
Record name 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132214-71-2
Record name 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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